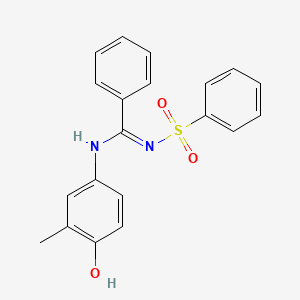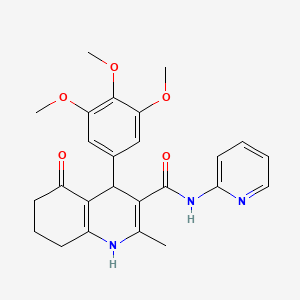![molecular formula C21H15Cl2N3O3 B11649561 (5Z)-1-(2,3-dichlorophenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11649561.png)
(5Z)-1-(2,3-dichlorophenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-1-(2,3-dichlorophenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that combines a pyrimidine ring with an indole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-(2,3-dichlorophenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The starting materials often include 2,3-dichlorobenzaldehyde and 1,2-dimethylindole, which undergo a series of condensation and cyclization reactions to form the final product. The reaction conditions usually require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z)-1-(2,3-dichlorophenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites within the molecule.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Applications De Recherche Scientifique
(5Z)-1-(2,3-dichlorophenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions at the molecular level.
Industry: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (5Z)-1-(2,3-dichlorophenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may modulate these targets’ activity, leading to changes in cellular functions and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (5Z)-1-(2,3-dichlorophenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione include other pyrimidine-indole derivatives with different substituents on the aromatic rings.
Uniqueness
What sets this compound apart is its specific combination of substituents, which can confer unique chemical and biological properties
Propriétés
Formule moléculaire |
C21H15Cl2N3O3 |
|---|---|
Poids moléculaire |
428.3 g/mol |
Nom IUPAC |
(5Z)-1-(2,3-dichlorophenyl)-5-[(1,2-dimethylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H15Cl2N3O3/c1-11-13(12-6-3-4-8-16(12)25(11)2)10-14-19(27)24-21(29)26(20(14)28)17-9-5-7-15(22)18(17)23/h3-10H,1-2H3,(H,24,27,29)/b14-10- |
Clé InChI |
NYLJWPNINXLXOG-UVTDQMKNSA-N |
SMILES isomérique |
CC1=C(C2=CC=CC=C2N1C)/C=C\3/C(=O)NC(=O)N(C3=O)C4=C(C(=CC=C4)Cl)Cl |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1C)C=C3C(=O)NC(=O)N(C3=O)C4=C(C(=CC=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5E)-5-({4-[2-(3-Methoxyphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11649484.png)

![N-((Z)-2-(3-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B11649490.png)

![2-{[4-Cyano-3-({2-[(5-ethyl-1,3,4-thiadiazol-2-YL)amino]-2-oxoethyl}sulfanyl)-5-isothiazolyl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-YL)acetamide](/img/structure/B11649496.png)
![2-[4-Methoxy-3-(pyridin-2-yloxymethyl)phenyl]-3-(4-methylphenyl)-1,2-dihydroquinazolin-4-one](/img/structure/B11649500.png)
![4-({2-methoxy-4-[(Z)-{2,4,6-trioxo-1-[4-(tricyclo[3.3.1.1~3,7~]dec-2-yl)phenyl]tetrahydropyrimidin-5(2H)-ylidene}methyl]phenoxy}methyl)benzoic acid](/img/structure/B11649503.png)
![4-{[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]carbamoyl}phenyl acetate](/img/structure/B11649508.png)
![[2-(2,4-dimethylphenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate](/img/structure/B11649509.png)


![(5Z)-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11649553.png)
![N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-[N-(2-fluorophenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11649554.png)
